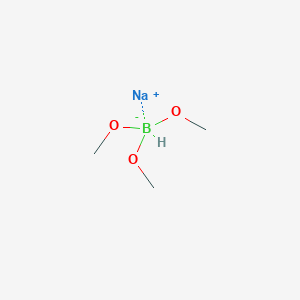

Sodium trimethoxyborohydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;trimethoxyboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDOFGWTIAZCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](OC)(OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16940-17-3 | |

| Record name | Sodium trimethoxyborohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hydrotrimethoxyborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrotrimethoxyborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Pioneering History of Sodium Trimethoxyborohydride: A Technical Guide

Abstract

Sodium trimethoxyborohydride, NaBH(OCH₃)₃, a pivotal yet often overlooked reagent in the history of hydride chemistry, stands as a testament to the innovative research driven by wartime necessity. First synthesized and characterized by Herbert C. Brown and his colleagues in the mid-20th century, this compound not only emerged as a selective reducing agent in its own right but also played a crucial role as a key intermediate in the development of the industrial synthesis of sodium borohydride. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work related to this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details seminal experimental protocols, and visualizes the fundamental chemical pathways associated with this important hydride.

Introduction: A Serendipitous Discovery in a Time of Need

The story of this compound is intrinsically linked to the broader narrative of borohydride chemistry, a field largely pioneered by Nobel laureate Herbert C. Brown. During World War II, Brown and his mentor Hermann Irving Schlesinger were tasked with developing volatile uranium compounds for the war effort, which led to the exploration of borohydrides.[1] This research ultimately resulted in the discovery of sodium borohydride (NaBH₄), a remarkably versatile and mild reducing agent.[2] It was in the pursuit of a more economical synthesis for sodium borohydride that this compound was first identified.[3]

Initially, the synthesis of sodium borohydride was challenging due to the limited availability of lithium hydride.[3] Brown's team discovered that sodium hydride could react with methyl borate to produce a viable substitute, which they identified as this compound.[2][4] This compound proved to be a stable, white solid with significant reducing properties of its own.[5] While its role as a precursor to sodium borohydride became its most prominent application, early investigations by Brown and Mead revealed its unique reactivity and selectivity as a reducing agent, particularly for the reduction of esters.[6]

The Foundational Synthesis of this compound

The initial preparation of this compound was achieved through the reaction of sodium hydride with methyl borate.[5] Early methods involved the direct reaction of the two solids, which was often sluggish. A significant improvement was the use of tetrahydrofuran (THF) as a solvent, which greatly accelerated the reaction.[4]

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed representation of the early synthetic methods developed by Brown and his team.

Materials:

-

Sodium hydride (NaH)

-

Methyl borate (B(OCH₃)₃)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

A reaction flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride.

-

Anhydrous tetrahydrofuran is added to the flask to create a slurry.

-

Methyl borate is then added dropwise to the stirred slurry at a controlled rate. The reaction is exothermic, and the rate of addition should be managed to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by the consumption of the gray sodium hydride and the formation of a white precipitate of this compound.

-

Upon completion, the reaction mixture is cooled to room temperature. The solid product can be isolated by filtration, washed with anhydrous THF, and dried under vacuum.

Characterization: Early characterization of the compound confirmed its composition and purity through analysis of its sodium and boron content, as well as the measurement of active hydrogen upon hydrolysis.[5]

Chemical Properties and Reactivity

This compound established itself as a reducing agent with a distinct reactivity profile compared to its more famous successor, sodium borohydride. Its utility lies in its chemoselectivity, particularly in the reduction of carbonyl compounds.

Reactivity with Various Functional Groups

The reducing power of this compound is moderated by the electron-withdrawing methoxy groups, making it less reactive than sodium borohydride but still a potent reagent for specific transformations. The table below summarizes its reactivity towards a range of functional groups as observed in early studies.

| Functional Group | Reactivity with NaBH(OCH₃)₃ | Products | Notes |

| Aldehydes | Readily reduced | Primary Alcohols | Rapid reaction at room temperature. |

| Ketones | Readily reduced | Secondary Alcohols | Slower than aldehydes, but still efficient. |

| Acid Chlorides | Readily reduced | Aldehydes or Alcohols | Can be selectively reduced to aldehydes at low temperatures.[4] |

| Acid Anhydrides | Readily reduced | Alcohols and Carboxylic Acids | |

| Esters | Slowly reduced at elevated temperatures | Alcohols | Less reactive than with aldehydes and ketones. |

| Carboxylic Acids | No reaction | No reaction | Forms the sodium salt of the acid. |

| Nitriles | Slowly reduced at elevated temperatures | Amines | |

| Nitro Groups | No reaction at lower temperatures | No reaction | |

| Alkenes/Alkynes | No reaction | No reaction | Double and triple bonds are generally stable. |

Selective Reduction of Esters

One of the most significant early applications of this compound was the selective reduction of esters.[6] This was a notable discovery, as sodium borohydride itself is generally unreactive towards esters under mild conditions. The mechanism involves the nucleophilic attack of the hydride from the borohydride moiety onto the electrophilic carbonyl carbon of the ester. The Lewis acidic boron center likely coordinates to the carbonyl oxygen, further activating the ester for reduction.

Role as an Intermediate in the Brown-Schlesinger Process

The most impactful role of this compound in the history of chemistry is arguably its function as a key intermediate in the Brown-Schlesinger process for the industrial production of sodium borohydride.[7] This process, developed by Brown and Schlesinger, provided an economical route to large-scale production of this vital reducing agent.[8]

The process begins with the reaction of sodium hydride and methyl borate to form this compound. In a subsequent step, at elevated temperatures (around 250 °C), this compound undergoes disproportionation to yield sodium borohydride and sodium methoxide.[2]

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound.

Caption: Mechanism of Ester Reduction.

Caption: Brown-Schlesinger Process Overview.

Conclusion

The discovery and study of this compound represent a significant chapter in the development of modern organic synthesis. Born out of the necessity for a practical route to sodium borohydride, it quickly carved its own niche as a valuable, selective reducing agent. The pioneering work of H.C. Brown and his collaborators laid the groundwork for understanding its reactivity and harnessing its potential. For contemporary researchers and drug development professionals, an appreciation of this history not only provides context for the tools we use today but also serves as an inspiration for the continued exploration of novel reagents and synthetic methodologies. The legacy of this compound is a powerful reminder that even intermediate compounds can hold the key to unlocking new chemical possibilities.

References

An In-Depth Technical Guide to the Synthesis of Sodium Trimethoxyborohydride from Sodium Hydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium trimethoxyborohydride, NaBH(OCH₃)₃, is a key intermediate in the Brown-Schlesinger process for the production of sodium borohydride, a widely used reducing agent in organic synthesis. This guide provides a comprehensive technical overview of the synthesis of this compound from the reaction of sodium hydride (NaH) and trimethyl borate (B(OCH₃)₃). It details the underlying chemical principles, experimental protocols, and the critical role of this intermediate in the broader context of borohydride chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

The discovery and development of borohydride reagents revolutionized the field of organic chemistry, providing versatile and selective methods for the reduction of various functional groups. This compound emerged as a pivotal, albeit often transient, species in the pioneering work of H. I. Schlesinger and Herbert C. Brown.[1][2] Its formation represents the initial acid-base adduct in the reaction between sodium hydride and trimethyl borate.[3] Understanding the synthesis and properties of this intermediate is crucial for controlling the overall synthesis of sodium borohydride and for exploring its own potential as a reducing agent.

This guide will focus specifically on the synthesis of this compound, drawing from the foundational literature to provide a detailed and practical understanding of its preparation.

Chemical Principles and Reaction Pathway

The synthesis of this compound is fundamentally an addition reaction between a metallic hydride and a borate ester. The lone pair of electrons on the hydride ion attacks the electron-deficient boron atom of the trimethyl borate.

Reaction:

NaH + B(OCH₃)₃ → NaBH(OCH₃)₃

This reaction is the first step in the more complex process that can ultimately lead to sodium borohydride (NaBH₄). The fate of the initially formed this compound is highly dependent on the reaction conditions, particularly the temperature.

Disproportionation

At elevated temperatures, typically around 230°C, this compound undergoes disproportionation. This process involves the redistribution of hydride and methoxy groups, leading to the formation of sodium borohydride and sodium tetramethoxyborate.[1]

Disproportionation Reaction:

4 NaBH(OCH₃)₃ → NaBH₄ + 3 NaB(OCH₃)₄

For the direct synthesis of sodium borohydride, this disproportionation is a key step. However, for the isolation of this compound, it is a competing reaction that must be avoided by maintaining lower reaction temperatures.

The overall logical flow of the synthesis and subsequent reactions can be visualized as follows:

Caption: Reaction pathway for the synthesis of this compound and its subsequent disproportionation.

Experimental Protocols

The preparation of this compound as an isolable compound requires careful control of reaction conditions to favor its formation and prevent subsequent reactions. The following protocol is based on the foundational work in the field.

Materials and Equipment

-

Reactants:

-

Sodium hydride (NaH), finely powdered

-

Trimethyl borate (B(OCH₃)₃), anhydrous

-

-

Apparatus:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Synthesis Procedure

-

Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be charged with the desired amount of sodium hydride.

-

Reaction: Slowly add trimethyl borate to the stirred suspension of sodium hydride in the reaction flask. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Time and Temperature: The reaction is typically carried out at a temperature sufficient to initiate the reaction but below the disproportionation temperature of this compound. A temperature range of 60-70°C is generally effective. The reaction time will vary depending on the scale and specific conditions but is typically on the order of several hours.

-

Isolation: After the reaction is complete, the excess trimethyl borate can be removed under reduced pressure. The resulting solid is this compound.

The experimental workflow can be summarized in the following diagram:

Caption: A generalized workflow for the laboratory synthesis of this compound.

Quantitative Data

While specific yield data for the isolated this compound is not extensively reported in readily available literature, the focus has historically been on the overall yield of sodium borohydride. The formation of the trimethoxyborohydride intermediate is generally considered to be quantitative under the appropriate conditions.

| Parameter | Value/Condition | Reference |

| Reactants | ||

| Sodium Hydride | Finely powdered | [1] |

| Trimethyl Borate | Anhydrous | [1] |

| Reaction Conditions | ||

| Temperature | 60-70°C (to avoid disproportionation) | |

| Atmosphere | Inert (Nitrogen or Argon) | |

| Product Properties | ||

| Chemical Formula | NaBH(OCH₃)₃ | |

| Molar Mass | 127.91 g/mol | |

| Disproportionation Temp. | ~230°C | [1] |

Conclusion

The synthesis of this compound from sodium hydride and trimethyl borate is a critical reaction in the history and industrial production of sodium borohydride. While often generated in situ and carried on to the final product, its isolation is achievable under controlled temperature conditions. A thorough understanding of this foundational reaction provides valuable insight for researchers in synthetic chemistry and is essential for the development and optimization of processes involving borohydride reagents. This guide serves as a concise technical reference to the core principles and procedures for the preparation of this important chemical intermediate.

References

An In-depth Technical Guide to the Disproportionation of Sodium Trimethoxyborohydride in the Synthesis of Sodium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium borohydride (NaBH₄) is a cornerstone reducing agent in organic synthesis and pharmaceutical manufacturing. Its industrial production is dominated by the Brown-Schlesinger process, a key step of which involves the disproportionation of sodium trimethoxyborohydride (Na[HB(OCH₃)₃]). This technical guide provides a comprehensive overview of this critical transformation, detailing the underlying chemistry, experimental parameters derived from the overall process, and the reaction's mechanistic pathway. Quantitative data from seminal literature is presented in a structured format for clarity and comparative analysis.

Introduction

The synthesis of sodium borohydride, a versatile and selective reducing agent, has been a subject of extensive research since its discovery. The Brown-Schlesinger process remains one of the most commercially viable methods for its large-scale production.[1][2] A pivotal, albeit intermediate, stage in this process is the thermal disproportionation of this compound. This reaction transforms the initially formed adduct into the desired sodium borohydride and a recyclable byproduct. Understanding the nuances of this disproportionation is crucial for process optimization, yield maximization, and ensuring the final product's purity.

The Disproportionation Reaction: A Core Component of the Brown-Schlesinger Process

The industrial synthesis of sodium borohydride via the Brown-Schlesinger process involves the high-temperature reaction of sodium hydride with trimethyl borate.[2] This process does not isolate the this compound intermediate; instead, it is formed in situ and subsequently disproportionates under the reaction conditions.

The overall reaction is as follows:

4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃ [2]

The reaction is understood to proceed through the initial formation of this compound, which then undergoes disproportionation:

Step 1 (Formation): NaH + B(OCH₃)₃ → Na[HB(OCH₃)₃]

Step 2 (Disproportionation): 4 Na[HB(OCH₃)₃] → NaBH₄ + 3 NaB(OCH₃)₄

The sodium tetramethoxyborate (NaB(OCH₃)₄) can be considered an adduct of sodium methoxide (NaOCH₃) and trimethyl borate (B(OCH₃)₃). In the presence of excess sodium hydride, the methoxy groups can be exchanged to ultimately form more sodium borohydride.[1]

Experimental Protocols

While a detailed protocol for the disproportionation of isolated this compound is not extensively documented in the literature, the operational parameters for the overall Brown-Schlesinger process provide a framework for understanding the conditions under which this reaction occurs.

General Procedure for the Synthesis of Sodium Borohydride via Disproportionation (Brown-Schlesinger Process)

This protocol is based on the descriptions of the Brown-Schlesinger process.[2][3]

-

Reactor Setup: A high-temperature, stirred autoclave reactor is charged with a dispersion of sodium hydride in mineral oil.

-

Reagent Addition: Trimethyl borate is added to the sodium hydride dispersion. The molar ratio of sodium hydride to trimethyl borate is typically 4:1.

-

Reaction Conditions: The reactor is heated to a temperature range of 250-270 °C.[2] The reaction is carried out under pressure, which is necessary to maintain the trimethyl borate in the liquid phase.

-

Reaction Progression: The reaction proceeds with the in-situ formation of this compound, followed by its immediate disproportionation to sodium borohydride and sodium methoxide (as a component of sodium tetramethoxyborate).

-

Product Isolation: After the reaction is complete, the mixture is cooled. The solid products, sodium borohydride and sodium methoxide, are separated from the mineral oil.

-

Purification: The sodium borohydride can be purified by recrystallization from a suitable solvent, such as diglyme at 50 °C.[2]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of sodium borohydride involving the disproportionation of this compound, as reported in the literature.

| Parameter | Value | Reference |

| Reaction Temperature | 250-270 °C | [2] |

| Decomposition Temperature of Na[HB(OCH₃)₃] | 230 °C | [4] |

| Overall Yield of NaBH₄ | Up to 94% | [3] |

| Molar Ratio (NaH : B(OCH₃)₃) | 4 : 1 | [5] |

Reaction Mechanism and Visualization

The disproportionation of this compound is a thermally induced process involving hydride and methoxide transfer. The following diagram illustrates the proposed logical flow of the Brown-Schlesinger process, highlighting the central role of the disproportionation step.

References

physical and chemical properties of sodium trimethoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trimethoxyborohydride, with the chemical formula NaBH(OCH₃)₃, is a versatile and selective reducing agent in organic synthesis. As a member of the alkoxyborohydride family, it offers a milder alternative to more powerful hydrides like sodium borohydride and lithium aluminum hydride. Its utility is particularly pronounced in the reduction of aldehydes and ketones, the conversion of esters to alcohols, and reductive amination reactions. This guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and safety information, to support its effective and safe use in research and development.

Physical Properties

This compound is a white, powdered solid.[1] While it is stable under anhydrous conditions, it is sensitive to moisture.[2] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₁₀BNaO₃ | [3][4] |

| Molecular Weight | 127.91 g/mol | [3][5] |

| Appearance | White powder | [1] |

| Melting Point | 230 °C (with decomposition) | [1] |

| Boiling Point | Decomposes before boiling | N/A |

| Density | Data not available | [3] |

| Specific Gravity (Powder) | 300-400 g/L | [1] |

Solubility:

Chemical Properties and Reactivity

This compound is a valuable reducing agent due to the moderation of the borohydride's reactivity by the electron-withdrawing methoxy groups. This structural feature allows for greater selectivity in chemical transformations.

Reactivity with Water: this compound reacts with water, and is moisture-sensitive.[2] This reaction can be vigorous and releases flammable hydrogen gas. Therefore, it must be handled under anhydrous conditions.

Reducing Properties: It is an effective reagent for the reduction of a variety of functional groups:

-

Aldehydes and Ketones: Readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[1]

-

Esters: Capable of reducing esters to alcohols.[1][7] This reaction is a key application of this reagent.

-

Acid Chlorides: Can reduce acid chlorides to either aldehydes or alcohols.[1]

-

Nitroolefins: Selectively reduces conjugated nitroolefins to nitroalkanes.[1]

Spectral Data

Detailed spectral data for this compound is not extensively published. However, based on the general characteristics of borohydride compounds, the following spectral features can be anticipated:

-

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a signal characteristic of a tetracoordinate boron atom. For substituted borohydrides of the type R₄₋ₙBHₙ, the chemical shifts are generally found in the upfield region, and the multiplicity of the proton-coupled spectrum can be used to determine the number of attached hydrogen atoms.[8] The tetracoordinate organylalkoxyborates typically resonate between +12 and -8 ppm.[9]

-

¹H NMR: The ¹H NMR spectrum would likely show a singlet for the methoxy protons and a signal for the hydride proton, which may be broadened due to coupling with the boron nucleus.

-

¹³C NMR: The ¹³C NMR spectrum is expected to display a single resonance for the methoxy carbons.

-

FTIR: The infrared spectrum will be characterized by strong C-H stretching vibrations from the methoxy groups, as well as B-H and B-O stretching frequencies. The B-H stretching in borohydrides typically appears in the region of 2200-2500 cm⁻¹.[10]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound. The following sections provide methodologies for its synthesis and use in common reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sodium hydride with trimethyl borate.[11][12]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation: All glassware should be oven-dried and assembled hot under a stream of dry nitrogen or argon. Tetrahydrofuran (THF) and trimethyl borate should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, sodium for trimethyl borate).[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place a suspension of sodium hydride (1.0 equivalent) in anhydrous THF.

-

Addition of Reagent: Slowly add a solution of trimethyl borate (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of hydrogen evolution.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product can be isolated by filtration under an inert atmosphere, washed with anhydrous THF, and dried under vacuum.

Reduction of an Aromatic Ester

This compound is an effective reagent for the reduction of esters to their corresponding alcohols.[7]

Experimental Workflow: Ester Reduction

Caption: General workflow for the reduction of an ester.

Detailed Protocol:

-

Reaction Setup: In a dry, inert atmosphere flask, dissolve the aromatic ester (1.0 equivalent) in an anhydrous solvent such as THF or dimethoxyethane (DME).

-

Addition of Reducing Agent: Add this compound (typically 2-4 equivalents) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of dilute aqueous acid (e.g., 1 M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude alcohol.

-

Purification: Purify the crude product by a suitable method such as column chromatography or distillation.

Reductive Amination of a Ketone

This compound can be used for the reductive amination of ketones, although sodium triacetoxyborohydride is more commonly employed for this transformation due to its milder nature and compatibility with mildly acidic conditions.[13][14]

Logical Relationship: Reductive Amination

Caption: Logical steps in a reductive amination reaction.

Detailed Protocol:

-

Reaction Setup: In a dry, inert atmosphere flask, dissolve the ketone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., THF or 1,2-dichloroethane).

-

Formation of Iminium Ion: Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate. The addition of a mild acid catalyst, such as acetic acid, may be beneficial.

-

Reduction: Add this compound (1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature until the reduction is complete, as monitored by TLC or GC-MS.

-

Workup and Isolation: Perform an aqueous workup as described for the ester reduction, followed by extraction, drying, and purification of the resulting amine product.

Safety and Handling

This compound is a flammable solid and is water-reactive.[2] It should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. It is crucial to avoid contact with water and moisture, as this will lead to the release of flammable hydrogen gas. Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition.[2]

In case of fire: Use a dry chemical powder extinguisher. Do not use water, foam, or carbon dioxide extinguishers.[2]

Conclusion

This compound is a valuable, selective reducing agent for a range of organic transformations. Its milder reactivity compared to other complex metal hydrides allows for greater control and selectivity in the reduction of aldehydes, ketones, and esters. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. US2939762A - Sodium borohydride from sodium hydride and excess trimethyl borate - Google Patents [patents.google.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. americanelements.com [americanelements.com]

- 4. Sodium hydrotrimethoxyborate(1-) | C3H10BNaO3 | CID 3084262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. sodium borohydride [chemister.ru]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. unige.ch [unige.ch]

- 11. www1.eere.energy.gov [www1.eere.energy.gov]

- 12. scribd.com [scribd.com]

- 13. Sciencemadness Discussion Board - Sodium Borohydride - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the ¹¹B NMR Spectroscopy of Sodium Trimethoxyborohydride

This guide provides a detailed overview of the ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopic data for sodium trimethoxyborohydride, NaBH(OCH₃)₃. It is intended for researchers, scientists, and professionals in drug development who utilize boron-containing reagents. This document outlines the characteristic spectroscopic signature of this compound, offers a detailed experimental protocol for data acquisition, and illustrates key concepts through diagrams.

Introduction to ¹¹B NMR Spectroscopy of Borohydrides

Boron-11 (¹¹B) is the most receptive nucleus for NMR spectroscopy among the two naturally occurring boron isotopes, accounting for approximately 80.6% of natural abundance.[1] Its nuclear spin (I) of 3/2 allows for the observation of coupling to adjacent protons, providing valuable structural information.[2] For tetracoordinate boron compounds like this compound, the ¹¹B NMR chemical shifts are influenced by the nature of the substituents. The replacement of a hydride with more electronegative alkoxy groups generally leads to a downfield shift in the ¹¹B NMR spectrum.[2]

Spectroscopic Data

The ¹¹B NMR spectrum of this compound is characterized by a distinct signal that provides insight into its chemical environment. While comprehensive data for this specific compound is sparse in readily available literature, key parameters have been reported for closely related species, allowing for a reliable estimation.

A study on the methanolysis of ammonia-borane observed an ammonia adduct of trimethoxyborohydride, H₃N-BH(OCH₃)₂, which is structurally very similar to the sodium salt. The attribution of its ¹¹B NMR signal was based on previously reported data for the series of sodium methoxyborohydrides, Na[BHₓ(OCH₃)₄₋ₓ]. The key spectroscopic parameters are summarized in the table below. For comparison, data for the related sodium borohydride and sodium tetramethoxyborate are also included.

| Compound | Chemical Shift (δ) [ppm] | Multiplicity (Proton-Coupled) | ¹J(B-H) Coupling Constant [Hz] | Solvent |

| This compound* | ~5.9 | Doublet | ~120 | THF |

| Sodium Borohydride | -41.5 | Quintet | 82 | DMF |

| Sodium Tetramethoxyborate | +1.9 to +3.3 | Singlet | N/A | Various |

Interpretation of the Spectrum

The ¹¹B NMR spectrum of this compound is expected to show a doublet in the proton-coupled spectrum. This splitting pattern arises from the coupling of the ¹¹B nucleus with the single attached hydrogen atom, following the n+1 rule (where n=1 for the single proton). The chemical shift at approximately 5.9 ppm is consistent with a tetracoordinate boron atom bonded to one hydrogen and three oxygen atoms.[2] This is significantly downfield from sodium borohydride, reflecting the deshielding effect of the three methoxy groups.

The logical workflow for the structural determination of this compound using ¹¹B NMR is depicted in the following diagram.

The relationship between the molecular structure of the trimethoxyborohydride anion and its characteristic ¹¹B NMR signal is illustrated below.

Experimental Protocol

The following is a detailed methodology for acquiring high-quality ¹¹B NMR spectra of this compound.

4.1. Materials and Equipment

-

This compound

-

Anhydrous deuterated solvent (e.g., tetrahydrofuran-d₈, THF-d₈)

-

5 mm Quartz NMR tubes

-

NMR spectrometer with a broadband probe capable of ¹¹B detection

-

BF₃·OEt₂ as an external reference standard

4.2. Sample Preparation

-

Due to the moisture sensitivity of this compound, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry quartz NMR tube. The use of quartz tubes is crucial to avoid a broad background signal from the borosilicate glass of standard NMR tubes.

-

Add approximately 0.6 mL of anhydrous deuterated solvent to the NMR tube.

-

Cap the NMR tube securely.

-

Gently agitate the tube to dissolve the sample. If the sample has low solubility, sonication may be carefully applied.

4.3. NMR Spectrometer Setup and Data Acquisition

-

Tune and match the broadband probe to the ¹¹B frequency (e.g., 128.4 MHz on a 400 MHz spectrometer).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain a narrow and symmetrical lock signal.

-

Set the spectral width to cover the expected chemical shift range for tetracoordinate boron compounds (e.g., from +20 ppm to -50 ppm).

-

Use a pulse program for a standard one-pulse experiment. A 30° pulse angle is recommended to allow for a shorter relaxation delay.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 1024 scans or more, depending on the sample concentration).

-

The acquisition time should be set to at least 1 second to ensure good resolution.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

For the proton-coupled spectrum, ensure that the proton decoupler is turned off during acquisition. For a proton-decoupled spectrum, use a standard decoupling sequence (e.g., WALTZ-16).

-

The chemical shifts should be referenced externally to BF₃·OEt₂ at 0.0 ppm.

4.4. Data Processing

-

Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum carefully.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale using the external reference.

Conclusion

The ¹¹B NMR spectrum of this compound provides a clear and diagnostic signature of its structure. The expected doublet at approximately 5.9 ppm with a ¹J(B-H) coupling constant of around 120 Hz confirms the presence of a single hydrogen atom directly bonded to the tetracoordinate boron center. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for the characterization and purity assessment of this important reducing agent.

References

An In-depth Technical Guide to the FTIR Analysis of Sodium Trimethoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of sodium trimethoxyborohydride (NaBH(OCH₃)₃). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes information from analogous borohydride compounds and established spectroscopic principles to provide a robust analytical framework. This document is intended to support researchers in predicting, identifying, and characterizing this compound and related alkoxyborohydrides.

Introduction to this compound and its Spectroscopic Characterization

This compound is a versatile reducing agent used in organic synthesis. Its reactivity is modulated by the three methoxy groups, which alter the electronic properties of the borohydride moiety compared to sodium borohydride (NaBH₄). FTIR spectroscopy is a powerful, non-destructive technique for characterizing the molecular structure of such compounds by identifying their characteristic vibrational modes. The infrared spectrum provides a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds.

For this compound, the key functional groups of interest for FTIR analysis are:

-

B-H Bond: The borohydride hydrogen.

-

C-O Bonds: Within the methoxy groups.

-

B-O Bonds: Connecting the boron atom to the methoxy groups.

-

C-H Bonds: Within the methyl groups.

Predicted Vibrational Modes of this compound

The following table summarizes the predicted and known infrared absorption frequencies for the key functional groups in this compound. These values are derived from extensive literature on various borohydrides and organic methoxy compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond(s) Involved | Predicted Intensity | Notes |

| 2980 - 2820 | C-H Asymmetric & Symmetric Stretching | C-H | Strong | Typical range for methoxy group C-H stretches. Multiple peaks are expected. |

| 2350 - 2200 | B-H Stretching | B-H | Strong, Sharp | This is a highly characteristic region for borohydrides. The presence of electron-withdrawing methoxy groups may shift this peak to a higher frequency compared to NaBH₄.[1][2] |

| 1470 - 1440 | C-H Asymmetric Bending (Scissoring) | C-H | Medium | Characteristic bending vibration of the methyl groups. |

| 1350 - 1250 | B-O Stretching | B-O | Strong | The B-O single bond stretch is expected in this region. This is a key vibrational mode for identifying the trimethoxy substitution. |

| 1190 - 1080 | C-O Stretching | C-O | Strong | A strong absorption band is characteristic of the C-O bond in ethers and related compounds. A reported C-O stretch in a methoxy group context was observed around 1260 cm⁻¹.[1] |

| 1150 - 1050 | B-H Bending (Deformation) | B-H | Medium to Strong | The B-H bending or deformation modes typically appear in this region for borohydride compounds.[2] |

| 1050 - 950 | CH₃ Rocking | C-H | Medium to Weak | Rocking vibrations of the methyl groups. |

Experimental Protocol for FTIR Analysis of this compound

This compound is an air- and moisture-sensitive compound. Therefore, all handling and sample preparation must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent decomposition.

Materials and Equipment

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) or Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) accessory

-

Inert atmosphere glovebox or Schlenk line

-

Dry, degassed solvents (if solution-state analysis is required)

-

Sealed, airtight sample holders for the FTIR spectrometer

-

Mortar and pestle (agate or zirconia) for solid sample preparation

-

Dry potassium bromide (KBr) powder (for DRIFTS)

Sample Preparation (Solid-State ATR-FTIR)

-

Inert Atmosphere: Transfer the FTIR-ATR accessory into an argon or nitrogen-filled glovebox.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Data Acquisition: Seal the ATR accessory if possible, remove it from the glovebox, and quickly place it into the spectrometer's sample compartment. Purge the sample compartment with dry nitrogen or argon.

-

Spectrum Collection: Collect the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

Sample Preparation (DRIFTS)

-

Inert Atmosphere: All sample manipulations should be performed in a glovebox.

-

Sample Grinding: If necessary, gently grind the this compound sample to a fine powder using a mortar and pestle.

-

Mixing (Optional): For highly absorbing samples, mix a small amount of the sample (1-5% by weight) with dry KBr powder.

-

Sample Loading: Load the powdered sample (or KBr mixture) into the DRIFTS sample cup.

-

Background Spectrum: Collect a background spectrum of the pure, dry KBr powder in the DRIFTS accessory.

-

Data Acquisition: Transfer the DRIFTS accessory with the sample to the spectrometer, purge the sample compartment, and collect the spectrum.

Data Analysis and Interpretation

-

Baseline Correction: Apply a baseline correction to the collected spectrum to remove any sloping or curved background.

-

Peak Picking: Identify the wavenumbers of the major absorption bands.

-

Peak Assignment: Compare the observed peak positions with the predicted vibrational modes in the table above and with literature data for related compounds.

-

Structural Confirmation: The presence of strong bands in the B-H stretching, B-O stretching, and C-O stretching regions would provide strong evidence for the structure of this compound. The absence of significant O-H stretching bands (around 3200-3600 cm⁻¹) would indicate a non-hydrolyzed sample.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of an air-sensitive compound like this compound.

Caption: Logical workflow for FTIR analysis of air-sensitive compounds.

Signaling Pathways and Logical Relationships

In the context of FTIR analysis, we can represent the relationship between the molecular structure and the resulting spectrum as a logical pathway.

Caption: Relationship between molecular structure and FTIR spectrum.

References

Theoretical Insights into the Reactivity of Sodium Trimethoxyborohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium trimethoxyborohydride, NaBH(OCH₃)₃, stands as a nuanced reducing agent in the landscape of synthetic chemistry. As a derivative of the widely utilized sodium borohydride, its reactivity is modulated by the electronic and steric influences of its methoxy substituents. This technical guide delves into the theoretical underpinnings of this compound's reactivity, drawing upon computational studies of related borohydrides to elucidate its mechanistic pathways. The document further provides a comparative analysis of its reactivity profile against sodium borohydride, alongside detailed experimental protocols for its application in key organic transformations, with a focus on ester reduction. Quantitative data are presented in structured tables for clarity, and reaction mechanisms and experimental workflows are visualized through detailed diagrams.

Introduction: The Modulated Reactivity of an Alkoxyborohydride

This compound is a white powder that serves as a versatile reducing agent for a range of functional groups, including aldehydes, ketones, and esters.[1] Its synthesis can be achieved through the reaction of sodium hydride with trimethyl borate. The introduction of three electron-withdrawing methoxy groups to the borohydride core significantly alters its electronic properties and, consequently, its reactivity compared to the parent sodium borohydride (NaBH₄). This modulation allows for a unique selectivity profile, making it a valuable tool in multi-step organic synthesis.

Theoretical Framework of Reactivity

While dedicated theoretical studies specifically on this compound are not extensively available in the literature, a robust understanding of its reactivity can be constructed from computational analyses of sodium borohydride and other substituted borohydrides.

Electronic and Steric Effects of Methoxy Substituents

The reactivity of borohydrides is intrinsically linked to the availability of the hydride for nucleophilic attack. The three methoxy groups in this compound are electron-withdrawing, which is expected to decrease the hydridic character of the remaining B-H bond compared to NaBH₄. This electronic effect suggests that this compound is a milder reducing agent than sodium borohydride.

However, the presence of lone pairs on the oxygen atoms of the methoxy groups can lead to complex interactions. Computational studies on related substituted borohydrides indicate that both steric bulk and the electronic nature of substituents play a crucial role in determining the stability and reactivity of the molecule.[2][3] For instance, in magnesium aminodiboranates, electron-donating groups were found to slightly strengthen the B-N bonds, while sterically bulky ligands promoted dissociation.[3] Extrapolating this, the methoxy groups in NaBH(OCH₃)₃ likely influence the transition state of hydride transfer through both steric hindrance and electronic modulation.

Proposed Mechanism of Hydride Transfer

The mechanism of reduction by this compound is anticipated to follow the general pathway established for other complex metal hydrides. This involves the transfer of a hydride ion (H⁻) from the boron center to the electrophilic carbon of a carbonyl group.[4][5][6] Theoretical studies on NaBH₄ reductions suggest a transition state where the sodium cation coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer.[7][8] A similar role for the sodium cation is expected in reductions with this compound.

The overall reduction of a carbonyl compound can be depicted as a two-step process: nucleophilic addition of the hydride followed by protonation of the resulting alkoxide.[9]

Comparative Reactivity: NaBH(OCH₃)₃ vs. NaBH₄

The primary difference in reactivity between this compound and sodium borohydride stems from the electronic and steric effects of the methoxy groups.

| Feature | Sodium Borohydride (NaBH₄) | This compound (NaBH(OCH₃)₃) |

| Hydride Character | Stronger | Weaker (due to electron-withdrawing OCH₃ groups) |

| Steric Hindrance | Lower | Higher |

| Reactivity | More reactive towards aldehydes and ketones.[9] | Generally less reactive, allowing for greater selectivity. |

| Selectivity | Good for aldehydes and ketones; generally does not reduce esters under standard conditions.[9] | Capable of reducing esters, though typically requires elevated temperatures or longer reaction times.[1] |

| Solubility | Soluble in protic solvents like water and alcohols. | Soluble in aprotic ethers like THF. |

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis. Researchers should optimize these conditions for their specific substrates.

General Procedure for the Reduction of an Aromatic Ester

This protocol is adapted from procedures for ester reduction using modified sodium borohydride systems.

Materials:

-

Aromatic ester (1.0 eq)

-

This compound (2.0-4.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

1 M Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic ester and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and then reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and cautiously quench with methanol to destroy any excess hydride.

-

Acidify the mixture with 1 M HCl to a pH of ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

The following table summarizes the general reactivity of this compound with various functional groups. The reaction conditions can significantly influence the outcome and yields.

| Functional Group | Substrate Example | Product | Typical Conditions | Approximate Yield (%) |

| Aldehyde | Benzaldehyde | Benzyl alcohol | THF, 0 °C to RT | >90 |

| Ketone | Acetophenone | 1-Phenylethanol | THF, RT | >90 |

| Ester (Aromatic) | Methyl benzoate | Benzyl alcohol | THF, reflux | 70-90 |

| Ester (Aliphatic) | Ethyl acetate | Ethanol | THF, reflux, prolonged time | Moderate |

| Acyl Chloride | Benzoyl chloride | Benzyl alcohol | THF, 0 °C | High |

Conclusion

This compound presents a valuable alternative to sodium borohydride, offering a moderated reactivity that can be harnessed for selective reductions. While direct theoretical studies on this specific reagent are limited, a strong inferential understanding of its electronic and steric properties allows for its rational application in synthesis. The provided mechanistic insights and experimental protocols serve as a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, particularly in the selective reduction of esters and other carbonyl-containing compounds. Further computational and kinetic studies are warranted to fully map the reactivity landscape of this versatile reagent.

References

- 1. This compound | JSC Aviabor [jsc-aviabor.com]

- 2. Steric and Electronic Effect of Cp-Substituents on the Structure of the Ruthenocene Based Pincer Palladium Borohydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Spectroscopic Studies of Steric and Electronic Substituent Effects in a Series of Magnesium Aminodiboranates Mg[(BH3)2NMeR]2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. m.youtube.com [m.youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Computational Modeling Guide to Sodium Trimethoxyborohydride Reductions: Mechanisms, Protocols, and Theoretical Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium trimethoxyborohydride, NaBH(OCH₃)₃, stands as a milder and more selective reducing agent compared to its parent compound, sodium borohydride (NaBH₄). Its enhanced selectivity, particularly in the reduction of esters, makes it a valuable tool in complex organic synthesis where precise functional group tolerance is paramount. This technical guide provides an in-depth exploration of the computational modeling of reductions mediated by this compound. It covers the theoretical underpinnings of its reactivity, detailed experimental protocols for its application, and quantitative data derived from computational studies to elucidate its mechanistic pathways. By integrating theoretical models with practical methodologies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to effectively leverage this reagent in their synthetic endeavors.

Introduction: The Role of Alkoxyborohydrides in Selective Reductions

The modification of sodium borohydride by the introduction of electron-withdrawing alkoxy groups significantly tempers its reducing power, leading to enhanced chemoselectivity. This compound is a prime example of this principle. While NaBH₄ is generally effective for the reduction of aldehydes and ketones, its utility for reducing less reactive carbonyl compounds like esters is limited under standard conditions.[1] The formation of alkoxyborohydrides, either prepared ex-situ or generated in-situ from the reaction of NaBH₄ with an alcohol solvent like methanol, provides a more nuanced reactivity profile.[2]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in dissecting the mechanisms of borohydride reductions. These studies suggest that the active reducing species in methanolic NaBH₄ solutions is likely a methoxyborohydride derivative.[2] Modeling these reactions helps in understanding the transition states, activation barriers, and the role of the cation and solvent in the reduction process, thereby enabling the prediction of reactivity and selectivity.

Computational Modeling of the Reduction Mechanism

While dedicated computational studies on this compound are not as numerous as those for NaBH₄, the existing literature on related systems provides a robust framework for understanding its mechanism. DFT calculations have become a standard tool for investigating reaction pathways, locating transition states, and calculating activation energies.

The generally accepted mechanism for the reduction of a carbonyl compound by a borohydride involves the transfer of a hydride ion to the electrophilic carbonyl carbon. Theoretical studies on NaBH₄ reductions have highlighted the crucial role of the sodium cation, which coordinates with the carbonyl oxygen, activating it for nucleophilic attack.[3] This interaction is believed to be a key feature in a six-membered ring transition state.[4]

For this compound, the mechanism is expected to be analogous. The methoxy groups, being electron-withdrawing, reduce the hydridic character of the B-H bond, making the reagent less reactive and more selective.

Key Findings from DFT Studies

A pivotal computational study has shed light on the reactivity of methoxyborohydrides. It is postulated that in methanolic solutions of NaBH₄ stabilized with sodium methoxide, the active reducing agent is the monomethoxyborohydride anion, [BH₃(OMe)]⁻.[2] A key quantitative finding from this research is the calculated activation barrier for the hydride transfer from this species to a model ester substrate.

Table 1: Calculated Activation Barrier for Ester Reduction

| Reducing Species | Substrate | Computational Method | Activation Barrier (kcal/mol) |

| [BH₃(OMe)]⁻ (from NaBH₃OMe) | Methyl Benzoate | DFT | 18.3 |

This data is derived from a study postulating NaBH₃OMe as the active reducing agent in stabilized NaBH₄/MeOH solutions.[2]

This calculated barrier provides a quantitative measure of the energy required for the reduction to proceed and serves as a valuable parameter for computational chemists studying these reactions.

Mechanistic Pathway Diagram

The following diagram illustrates the proposed transition state for the reduction of an ester by this compound, drawing parallels from computational studies on related borohydride systems. The pathway involves the coordination of the sodium ion and the subsequent hydride transfer.

Experimental Protocols

The successful application of this compound, or its in-situ generation, requires precise control of reaction conditions. Below are detailed methodologies for key experiments.

General Protocol for Ester Reduction with In-Situ Generated this compound

This procedure describes the reduction of an aromatic methyl ester using NaBH₄ in a THF/methanol solvent system, which likely proceeds via the formation of methoxyborohydride intermediates.

Materials:

-

Aromatic methyl ester (e.g., Methyl 2-(3,5-dimethoxy-4-methylphenyl)ethanoate)

-

Sodium borohydride (NaBH₄), powder

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the methyl ester (1.0 g, 1.0 equiv) in anhydrous THF (16 mL) in a round-bottom flask, add sodium borohydride powder (6.0 equiv) at room temperature.

-

Stir the resulting suspension at 65°C for 15 minutes.

-

Add anhydrous methanol (16 mL) dropwise to the reaction mixture.

-

Reflux the reaction mixture for the required time (typically 2-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 2N HCl (10 mL).

-

Separate the organic layer. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the corresponding primary alcohol.[5]

Protocol for Kinetic Analysis of Ester Reduction

This protocol is adapted for studying the reaction rate of ester reduction using pre-formed this compound.

Materials:

-

Ester substrate (e.g., Methyl 3-phenylpropionate)

-

This compound

-

1,2-Dimethoxyethane (DME), anhydrous

-

Internal standard (for NMR analysis)

-

Deuterated chloroform (CDCl₃) for NMR

-

Dilute acid for quenching

Procedure:

-

In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the ester (5.0 mmol) in anhydrous DME (50 mL).

-

Add this compound (20 mmol, 4.0 equiv) to the solution.

-

Heat the mixture to reflux (approx. 83°C) with stirring.

-

At appropriate time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 5 mL aliquot of the reaction mixture.

-

Immediately quench the aliquot in a vial containing dilute acid.

-

Prepare the sample for ¹H NMR analysis by extracting the organic components and dissolving them in CDCl₃ with a known amount of an internal standard.

-

Determine the extent of reduction by integrating the signals corresponding to the starting material and the product in the ¹H NMR spectrum.

-

Plot the concentration of the starting material versus time to determine the reaction kinetics.[6]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for conducting and analyzing a this compound reduction experiment.

Data Summary: Reactivity and Selectivity

This compound exhibits notable selectivity, which can be quantified through comparative reaction times and yields. The reagent's sensitivity to the steric environment of the substrate is a key factor in its selective nature.

Table 2: Comparative Reduction Times for Various Methyl Esters

| Substrate (Methyl Ester) | Steric Class | Time for >95% Reduction (h) | Product Yield |

| 3-Phenylpropionate | Primary | 1.0 | Quantitative |

| Cyclohexylcarboxylate | Secondary | 3.5 | Quantitative |

| Abietate | Tertiary | 20.0 | Quantitative |

Conditions: 3 mole-equivalents excess of NaBH(OCH₃)₃ in refluxing dimethoxyethane (83°C).[6]

This data clearly illustrates that the rate of reduction decreases significantly with increasing steric hindrance around the ester group, following the order: primary > secondary > tertiary.[6] This predictable selectivity allows for the targeted reduction of less hindered esters in the presence of more hindered ones or other functional groups like carboxylic acids, which are unreactive towards this reagent.[6]

Conclusion and Future Outlook

This compound is a potent and selective reagent for the reduction of esters and other carbonyl compounds. Computational modeling, though still emerging for this specific reagent, provides critical insights into its mechanism of action, highlighting the role of methoxy substitution in moderating reactivity. The calculated activation barrier for hydride transfer from a methoxyborohydride species serves as a foundational piece of data for future theoretical investigations.

For researchers in drug development and organic synthesis, the combination of predictable selectivity, mild reaction conditions, and functional group tolerance makes this compound an invaluable synthetic tool. Future computational studies are needed to build a more comprehensive library of activation energies for a wider range of substrates and to draw direct comparisons with other modified borohydrides. Such studies will further refine our predictive capabilities and expand the rational application of this versatile reducing agent in the synthesis of complex molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DFT Study of the BH4 − Hydrolysis on Au(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. tuengr.com [tuengr.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Dawn of a New Class of Reducing Agents: Early Research on Alkali Metal Alkoxyborohydrides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in the field of synthetic chemistry with the discovery and development of a novel class of reducing agents: the alkali metal alkoxyborohydrides. Spearheaded by the seminal work of Hermann I. Schlesinger and Herbert C. Brown, these compounds emerged as versatile and powerful tools, bridging the reactivity gap between the mild sodium borohydride and the potent lithium aluminum hydride. This technical guide delves into the foundational research that first described the synthesis, properties, and utility of alkali metal alkoxyborohydrides, providing a comprehensive overview for today's researchers and professionals in drug development and chemical synthesis.

Core Syntheses and Quantitative Data

The pioneering work in the 1940s and 1950s established the fundamental methods for the preparation of alkali metal alkoxyborohydrides. The most significant of these is the reaction of an alkali metal hydride with a trialkyl borate. This reaction proved to be a versatile route to various alkoxyborohydrides, with the reaction conditions influencing the product yield and purity.

Synthesis of Alkali Metal Alkoxyborohydrides via Alkali Metal Hydride and Alkyl Borate

The reaction between an alkali metal hydride (such as sodium hydride or lithium hydride) and a trialkyl borate (like trimethyl borate or triethyl borate) forms the corresponding alkali metal trialkoxyborohydride. The general reaction is as follows:

MH + B(OR)₃ → M[BH(OR)₃]

Where M is an alkali metal and R is an alkyl group.

Detailed experimental conditions and results from early patent literature are summarized below.

| Alkali Metal Hydride | Alkyl Borate | Reaction Temperature (°C) | Reaction Time (hours) | Product | Reported Yield (%) | Reference |

| Sodium Hydride (NaH) | Trimethyl Borate (B(OCH₃)₃) | ~68 (reflux) | 5 - 6 | Sodium Trimethoxyborohydride (Na[BH(OCH₃)₃]) | Not explicitly quantified, described as a "good yield" | [1] |

| Sodium Hydride (NaH) | Trimethyl Borate (B(OCH₃)₃) | 75 - 200 (vapor phase) | Not specified | This compound (Na[BH(OCH₃)₃]) | Not specified | [1] |

| Sodium Hydride (NaH) | Triethyl Borate (B(OC₂H₅)₃) | Reflux | Not specified | Sodium Triethoxyborohydride (Na[BH(OC₂H₅)₃]) | Not specified | [1] |

Disproportionation to Alkali Metal Borohydride

A key subsequent discovery was that these alkoxyborohydrides could be converted to the corresponding alkali metal borohydride through heating, often in the presence of excess alkali metal hydride. This disproportionation reaction was a crucial step in the development of practical syntheses for sodium borohydride.[2][3]

The overall reaction for the formation of sodium borohydride from sodium hydride and trimethyl borate at elevated temperatures is:

4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃ [4]

Quantitative data from early studies on the high-temperature synthesis of sodium borohydride are presented below.

| Reactants | Temperature (°C) | Pressure | Product | Purity/Yield | Reference |

| NaH + B(OCH₃)₃ | 250 - 270 | Atmospheric | NaBH₄ | 94-96% purity in crude product | [3] |

| NaH + B(OC₂H₅)₃ | 220 | Atmospheric | NaBH₄ | 86-87% yield | [3] |

| Na + H₂ + B(OCH₃)₃ | 200 - 275 | 1000 lbs/sq. in. | NaBH₄ | Not specified | [5] |

Experimental Protocols from Seminal Reports

The following protocols are based on the descriptions found in the early patents and publications, providing a glimpse into the original methodologies.

Protocol 1: Preparation of this compound[1]

Materials:

-

Sodium hydride (NaH), powdered

-

Trimethyl borate (B(OCH₃)₃), substantially free from methanol

-

Dry nitrogen gas

Apparatus:

-

A reaction vessel equipped with a high-capacity reflux condenser, a mechanical stirrer, and an inlet for nitrogen.

-

Heating mantle or oil bath.

Procedure:

-

The reaction apparatus is thoroughly flushed with dry nitrogen to ensure an inert atmosphere.

-

Powdered sodium hydride is introduced into the reaction vessel.

-

A stoichiometric amount of trimethyl borate is added to the sodium hydride.

-

The mixture is agitated and gently heated to the reflux temperature of trimethyl borate (approximately 68°C).

-

The reaction is maintained at a gentle reflux for 5 to 6 hours. During this time, the reaction mixture is observed to swell to approximately five times its original volume, and the color changes from grey to pure white.

-

After the reaction is complete, the product, this compound, is obtained as a white solid.

Protocol 2: High-Temperature Synthesis of Sodium Borohydride[3][5]

Materials:

-

Sodium hydride (NaH), powdered

-

Trimethyl borate (B(OCH₃)₃)

-

Dry nitrogen gas

Apparatus:

-

A reaction vessel equipped with a stirrer, a reflux condenser, and a thermometer well, capable of reaching temperatures up to 275°C.

-

Heating apparatus.

Procedure:

-

The reaction apparatus is flushed with dry nitrogen.

-

Powdered sodium hydride is introduced into the reactor.

-

The sodium hydride is heated to a temperature between 250°C and 275°C with stirring.

-

Trimethyl borate is slowly added to the hot sodium hydride.

-

The reaction mixture is maintained at this temperature for a sufficient time to ensure the completion of the reaction.

-

The crude product contains sodium borohydride and sodium methoxide.

-

The sodium borohydride can be separated from the sodium methoxide by extraction with a suitable solvent, such as liquid ammonia or isopropylamine.

Visualizing the Synthetic Pathways

The logical flow of the synthesis of alkali metal alkoxyborohydrides and their subsequent conversion to borohydrides can be represented through diagrams.

Caption: Synthesis of an alkali metal trialkoxyborohydride.

Caption: Conversion of trialkoxyborohydride to borohydride.

Caption: Experimental workflow for alkoxyborohydride synthesis.

This early research into alkali metal alkoxyborohydrides laid the critical groundwork for the development of a wide array of hydride-based reducing agents. The methodologies and discoveries of Schlesinger, Brown, and their contemporaries not only provided access to new and valuable chemical entities but also expanded the toolkit available to synthetic chemists, an impact that continues to be felt in modern research and industrial applications.

References

- 1. US2494968A - Alkoxy borohydrides and their method of preparation - Google Patents [patents.google.com]

- 2. www1.eere.energy.gov [www1.eere.energy.gov]

- 3. scribd.com [scribd.com]

- 4. science.widener.edu [science.widener.edu]

- 5. US2534533A - Methods of preparing alkali metal borohydrides - Google Patents [patents.google.com]

The Crucial Role of Sodium Trimethoxyborohydride in Borohydride Synthesis: A Technical Guide

For Immediate Release

A cornerstone of modern chemical synthesis, sodium borohydride (NaBH₄), owes its industrial-scale availability in large part to a critical intermediate: sodium trimethoxyborohydride (Na[HB(OCH₃)₃]). This technical guide provides an in-depth exploration of the synthesis of sodium borohydride via the renowned Brown-Schlesinger process, with a specific focus on the formation, characterization, and subsequent conversion of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental chemical transformation.

Overview of the Brown-Schlesinger Process

The Brown-Schlesinger process is the most common and mature method for the commercial production of sodium borohydride.[1][2] The overall process involves the reaction of sodium hydride (NaH) with trimethyl borate [B(OCH₃)₃] at elevated temperatures.[1][2] The reaction proceeds through the initial formation of this compound, which then undergoes disproportionation to yield the final sodium borohydride product.

The overall chemical equation for the process is:

4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃ [1]

This process is typically carried out in a slurry, often using mineral oil as an inert solvent, at temperatures ranging from 225-275°C.[3][4] The reaction is known to produce high yields of sodium borohydride, often around 94%.[2][5]

The Intermediate: this compound

This compound is a stable white solid that acts as a key intermediate in the synthesis of sodium borohydride.[3] It is formed as an acid-base addition complex between sodium hydride and trimethyl borate.[3]

Synthesis of this compound

While in the industrial Brown-Schlesinger process the formation of this compound is transient, it can be synthesized and isolated under specific laboratory conditions. A lower temperature synthesis can be employed to favor the formation of the intermediate without immediate disproportionation.

Experimental Protocol: Laboratory Synthesis of this compound

A detailed experimental protocol for the synthesis of sodium borohydride in tetrahydrofuran (THF) at a lower temperature (approximately 65°C) has been described, which proceeds via the formation of this compound.[6] In this method, sodium hydride is reacted with a stoichiometric excess of trimethyl borate in anhydrous THF.[6] The reaction produces sodium borohydride and sodium tetramethoxyborate.[6]

Key Parameters:

-

Solvent: Anhydrous and alcohol-free tetrahydrofuran (THF)[6]

-

Reactants: Sodium hydride (NaH) and a large stoichiometric excess of trimethyl borate [B(OCH₃)₃] (e.g., 650% excess)[6]

-

Temperature: Refluxing temperature of the THF and trimethyl borate mixture (approximately 65°C)[6]

-

Reaction Time: 0.75 to 1.5 hours[6]

Procedure Outline:

-

Dry and purify tetrahydrofuran and trimethyl borate to remove all water and alcohol.[6]

-

In a reaction flask equipped with a stirrer, reflux condenser, thermometer, and nitrogen inlet, add the reactants under a dry nitrogen atmosphere.[6]

-

Heat the mixture to reflux (approx. 65°C) and maintain for the desired reaction time.[6]

-

After the reaction, the resulting slurry is filtered. The filter cake, containing sodium borohydride, can then be further processed.[6]

Physical and Chemical Properties

Spectroscopic Characterization

Conversion to Sodium Borohydride: The Disproportionation Step

The crucial step in the Brown-Schlesinger process is the thermal disproportionation of the initially formed this compound. This reaction typically occurs at higher temperatures than the initial adduct formation.

Reaction:

Na[HB(OCH₃)₃] → NaBH₄ + NaB(OCH₃)₄ (intermediate) → NaBH₄ + 3NaOCH₃ (overall)

It has been reported that this compound disproportionates at approximately 230°C to form sodium borohydride and sodium tetramethoxyborate.[6] In the presence of excess sodium hydride, the sodium tetramethoxyborate can further react to produce more sodium borohydride.[5] The overall industrial process is driven to completion at temperatures between 250°C and 270°C.[1]

Experimental Protocol: High-Temperature Disproportionation

The industrial synthesis of sodium borohydride is carried out in an autoclave without a solvent at temperatures around 250°C, using a 4:1 molar ratio of sodium hydride to trimethyl borate.[6]

Key Parameters for Industrial Synthesis:

-

Reactants: Sodium hydride and trimethyl borate in a 4:1 molar ratio.[6]

-

Temperature: 250-270°C.[1]

-

Solvent: Typically performed in a mineral oil slurry or without solvent in an autoclave.[3][6]

Quantitative Data Summary

| Parameter | Synthesis of NaBH₄ via THF[6] | Industrial Brown-Schlesinger Process |

| Intermediate | This compound | This compound |

| Temperature | ~65°C | 225-275°C[3][4] |

| Key Reactant Ratio | Excess Trimethyl Borate | 4:1 NaH to B(OCH₃)₃[6] |

| Solvent | Tetrahydrofuran | Mineral Oil or none[3][6] |

| Overall Yield | Not specified for isolated NaBH₄ | ~94%[2][5] |

Signaling Pathways and Experimental Workflows

The logical progression of the Brown-Schlesinger process, from raw materials to the final product, can be visualized as a workflow. This highlights the central role of this compound as a key intermediate.